1,2-oxazole-4-sulfonamide

Physicochemical profiling Fragment-based drug discovery Solubility-limited screening

1,2-Oxazole-4-sulfonamide (CAS 1936283-82-7), also known as isoxazole-4-sulfonamide, is a primary sulfonamide-substituted five-membered heterocycle with the molecular formula C₃H₄N₂O₃S and a molecular weight of 148.14 g/mol. It features a sulfonamide (–SO₂NH₂) group at position 4 of the 1,2-oxazole (isoxazole) ring, a scaffold distinguished by adjacent oxygen and nitrogen heteroatoms in a 1,2-relationship.

Molecular Formula C3H4N2O3S
Molecular Weight 148.14 g/mol
CAS No. 1936283-82-7
Cat. No. B6611430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-oxazole-4-sulfonamide
CAS1936283-82-7
Molecular FormulaC3H4N2O3S
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)S(=O)(=O)N
InChIInChI=1S/C3H4N2O3S/c4-9(6,7)3-1-5-8-2-3/h1-2H,(H2,4,6,7)
InChIKeyZEWBWJVJNBXHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Oxazole-4-sulfonamide (CAS 1936283-82-7): Core Heterocyclic Sulfonamide Scaffold for Fragment-Based and Medicinal Chemistry


1,2-Oxazole-4-sulfonamide (CAS 1936283-82-7), also known as isoxazole-4-sulfonamide, is a primary sulfonamide-substituted five-membered heterocycle with the molecular formula C₃H₄N₂O₃S and a molecular weight of 148.14 g/mol . It features a sulfonamide (–SO₂NH₂) group at position 4 of the 1,2-oxazole (isoxazole) ring, a scaffold distinguished by adjacent oxygen and nitrogen heteroatoms in a 1,2-relationship . The compound is commercially available at research-grade purity (95–98%) from specialty suppliers, with pricing reflecting its position as a non-commodity research intermediate [1]. Its low molecular weight (≤300 Da) and balanced physicochemical profile position it as a candidate fragment for fragment-based drug discovery (FBDD) campaigns, diverging meaningfully from its dimethyl-substituted and thiazole-based analogs in key selection-relevant properties [2].

Why In-Class Isoxazole Sulfonamides and Heterocyclic Sulfonamide Analogs Cannot Interchangeably Replace 1,2-Oxazole-4-sulfonamide


Within the broader class of heterocyclic sulfonamides, seemingly minor structural variations produce substantial shifts in physicochemical and biological properties that preclude simple substitution. The unsubstituted isoxazole-4-sulfonamide exhibits a predicted LogP of −0.678, conferring markedly higher aqueous compatibility than its 3,5-dimethyl-substituted analog (LogP = +1.72) or the 1,3-thiazole-4-sulfonamide counterpart (LogP = +1.57) . These differences directly impact solubility, formulation behavior, and the compound's suitability for biophysical screening formats such as SPR and NMR, where excessive lipophilicity leads to non-specific binding or aggregation [1]. Furthermore, the absence of methyl substituents at ring positions 3 and 5 preserves maximal synthetic handle availability for late-stage diversification, whereas pre-substituted analogs constrain the accessible chemical space of derivative libraries [2]. Critically, the regioisomeric position of the sulfonamide on the isoxazole ring (position 4 versus 5) has been shown to differentially affect metabolic stability in preclinical endothelin antagonist programs, with the 3-amino-isoxazole regioisomer demonstrating significantly improved microsomal stability over its 5-regioisomer counterpart [3].

Quantitative Differentiation Evidence for 1,2-Oxazole-4-sulfonamide (CAS 1936283-82-7) Against Closest Analogs


LogP Differential: 1,2-Oxazole-4-sulfonamide Is ~2.4 Log Units More Hydrophilic Than Its 3,5-Dimethyl Analog

The unsubstituted 1,2-oxazole-4-sulfonamide possesses a predicted LogP of −0.678 (Leyan/Chemsrc data), compared with a predicted LogP of +1.72 for the commonly used 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) . This represents a lipophilicity differential of approximately 2.4 log units, placing the parent compound in a substantially more hydrophilic regime. For context, the 1,3-thiazole-4-sulfonamide analog (CAS 89501-97-3) exhibits an intermediate LogP of +1.57 .

Physicochemical profiling Fragment-based drug discovery Solubility-limited screening

Fragment Rule-of-Three Compliance: MW 148 Da Enables FBDD Hit Identification Where Heavier Analogs Are Disqualified

1,2-Oxazole-4-sulfonamide has a molecular weight of 148.14 Da, topological polar surface area (TPSA) of 86.19 Ų, 1 hydrogen bond donor, and 4 hydrogen bond acceptors . This places it within the widely adopted Astex Rule of Three (RO3) criteria for fragment libraries: MW < 300 Da, clogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3 [1]. The compound meets three of four criteria (H-bond acceptor count exceeds the guideline by one); however, as noted in subsequent evaluations, RO3 compliance is a guideline rather than a strict filter, and fragments with 4 acceptors are commonly included in commercial fragment libraries [2]. In contrast, the 3,5-dimethyl analog (MW 176.19) and 1,3-thiazole-4-sulfonamide (MW 164.21) fall within RO3 mass limits but possess elevated LogP values that may reduce aqueous screening compatibility .

Fragment-based drug discovery Rule of Three (RO3) Library design

Heterocyclic Core Differentiation: Isoxazole-4-sulfonamides Exhibit Distinct Antiparasitic Activity from Thiazole-Based Counterparts

In a phenotypic screening study of 20 isoxazolyl-sulfonamide derivatives against Trypanosoma cruzi (causative agent of Chagas disease), two compounds (8 and 16) demonstrated GI₅₀ values of 14.3 µM and 11.6 µM with selectivity indices >29–34, values approaching the reference drug benznidazole (GI₅₀ = 10.2 µM) [1]. By contrast, an earlier comparative antifungal study evaluating sulfonyl derivatives across four heterocyclic classes found that 'the isoxazole analogues of the thiophene-2-sulphonyl compounds exhibited a much lower fungitoxic activity, whilst the pyrazole and thiazole based compounds had little or no activity,' with the most active thiophene sulfonamide achieving MIC₅₀ = 86 µmol and MIC₁₀₀ = 180 µmol [2]. These cross-class comparisons establish that the isoxazole sulfonamide chemotype occupies an intermediate activity band that is pharmacologically distinct from thiazole and pyrazole sulfonamides.

Antiparasitic drug discovery Trypanosoma cruzi Heterocyclic SAR

Regioisomeric Selectivity: 4-Sulfonamide Isoxazole Position Offers Metabolic Stability Advantage Over 5-Sulfonamide Regioisomers

In the optimization of biphenylsulfonamide endothelin receptor antagonists, structure-metabolism studies revealed that the 3-amino-isoxazole regioisomer displayed 'significantly improved metabolic stability in comparison to its 5-regioisomer' [1]. Although this finding pertains to amino-substituted isoxazoles rather than the unsubstituted sulfonamide directly, the SAR principle—that the position of attachment on the isoxazole ring influences susceptibility to oxidative metabolism—is transferable to sulfonamide substitution patterns. The 4-position sulfonamide on isoxazole places the electron-withdrawing group in a distinct electronic environment relative to the N–O bond, which can modulate the ring's susceptibility to metabolic ring-opening or CYP-mediated oxidation compared to 5-substituted analogs.

Metabolic stability Regioisomer SAR Endothelin receptor antagonists

Synthetic Scaffold Versatility: Unsubstituted Core Enables >20 Derivatives via 4-Step Route, Outperforming Pre-Methylated Analogs in Derivatization Scope

A four-step synthetic route starting from isoxazole-4-sulfonamide building blocks produced a library of 20 structurally diverse isoxazolyl-sulfonamides with demonstrated biological activity [1]. The unsubstituted 1,2-oxazole-4-sulfonamide retains reactive positions at C-3 and C-5 of the isoxazole ring, as well as the primary sulfonamide nitrogen, offering three distinct vectors for chemical elaboration. In contrast, the 3,5-dimethylisoxazole-4-sulfonamide (CAS 175136-83-1) has both C-3 and C-5 positions blocked, limiting derivatization to the sulfonamide nitrogen exclusively . This reduces the accessible chemical space by two diversification vectors.

Synthetic versatility Scaffold derivatization Medicinal chemistry libraries

Optimal Procurement and Application Scenarios for 1,2-Oxazole-4-sulfonamide Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction

1,2-Oxazole-4-sulfonamide is optimally deployed as a component of fragment screening libraries for FBDD campaigns. With MW = 148.14 Da, LogP = −0.678, and TPSA = 86.19 Ų, it meets the core Rule of Three (RO3) criteria and is compatible with high-concentration aqueous screening (1–10 mM in PBS or HEPES buffer) typical of SPR, NMR, and X-ray crystallography fragment screens [1]. The phenylisoxazole sulfonamide chemotype has been successfully advanced through fragment-to-lead optimization targeting bromodomain-containing proteins, validating the tractability of this scaffold class [2]. Procurement for this application should prioritize the unsubstituted parent compound over the 3,5-dimethyl analog, as the latter's LogP of +1.72 increases the risk of non-specific binding and aggregation at screening concentrations .

Antiparasitic Lead Optimization Against Trypanosoma cruzi (Chagas Disease)

The isoxazolyl-sulfonamide scaffold has established proof-of-concept activity against T. cruzi, with optimized derivatives achieving GI₅₀ values of 11.6–14.3 µM and selectivity indices >29–34, comparable to the clinical reference benznidazole (GI₅₀ = 10.2 µM) [1]. The unsubstituted 1,2-oxazole-4-sulfonamide serves as the parent scaffold from which these active derivatives were elaborated via a four-step synthetic route, exploiting the free C-3 and C-5 positions for SAR exploration [2]. Procurement for this application scenario should favor the 1,2-oxazole-4-sulfonamide scaffold over thiazole-4-sulfonamide analogs, as published comparative antifungal data indicate that thiazole sulfonamides exhibit 'little or no activity' in related phenotypic screens .

Carbonic Anhydrase Inhibitor Probe Development

Isoxazole-based primary sulfonamides have been reported as nanomolar inhibitors of human carbonic anhydrase isoforms (hCA II and hCA VII) following direct sulfochlorination of isoxazole scaffolds [1]. The unsubstituted 1,2-oxazole-4-sulfonamide provides a minimal pharmacophoric core bearing the zinc-binding primary sulfonamide group, while the low LogP of −0.678 favors aqueous solubility for biochemical assay formats. The regioisomeric placement of the sulfonamide at position 4 (rather than position 5) is significant: SAR from endothelin antagonist programs indicates that isoxazole regioisomer placement affects metabolic stability and target selectivity [2]. For CA inhibitor probe development, the 4-sulfonamide regioisomer is therefore recommended over 5-sulfonamide alternatives to mitigate metabolic liability risks in subsequent cell-based or in vivo experiments.

Diversifiable Synthetic Building Block for Heterocyclic Library Synthesis

The unsubstituted isoxazole-4-sulfonamide core provides three independent diversification vectors (C-3, C-5, and sulfonamide NH₂), enabling the synthesis of structurally diverse compound libraries from a single building block [1]. Published methodology demonstrates rapid access to 20-membered sulfonamide libraries in four synthetic steps, with all compounds exhibiting drug-like properties and low cytotoxicity [2]. For library synthesis procurement, the unsubstituted scaffold (CAS 1936283-82-7) is preferred over the 3,5-dimethyl analog (CAS 175136-83-1), which is limited to a single diversification vector at the sulfonamide nitrogen . Commercial availability from Enamine (95% purity, catalog EN300-76439) and Leyan (98% purity) supports milligram-to-gram scale library production [3].

Quote Request

Request a Quote for 1,2-oxazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.